2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a pyridazine derivative featuring a 4-methoxybenzenesulfonyl group at position 3 and an N-(3-methoxyphenyl)acetamide substituent. Its molecular formula is C₂₀H₁₉N₃O₆S (calculated molecular weight: 429.45 g/mol). The structural complexity arises from the dual substitution pattern: the 4-methoxybenzenesulfonyl moiety enhances electron-withdrawing properties, while the 3-methoxyphenyl group contributes to steric bulk and lipophilicity. Though direct pharmacological data for this compound are absent in the provided evidence, analogs with related scaffolds demonstrate antiviral, anti-inflammatory, and protein-binding activities .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-28-15-6-8-17(9-7-15)30(26,27)19-10-11-20(25)23(22-19)13-18(24)21-14-4-3-5-16(12-14)29-2/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNBEOIPWMYSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests potential interactions with biological pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-inflammatory/Antiviral Pyridazine/Pyrimidine Derivatives
Hit15 : 2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Key Differences :
- Core structure: Pyrimidine (vs. pyridazine in the target compound).
- Substituents: 4-Isopropylphenylsulfonyl (vs. 4-methoxybenzenesulfonyl).
- Activity :
Compound X (CPX) : N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide
- Key Differences: Furan-2-yl substituent (vs. 4-methoxybenzenesulfonyl). Extended ethyl linker with a pyridinone formamido group.
- Activity: Highest predicted binding affinity (−8.1 kcal/mol) in a screen targeting monoclonal antibody self-association .
Pyridazine-Acetic Acid Derivatives
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- Molecular Formula : C₁₂H₉FN₂O₃ (248.22 g/mol).
- Key Differences :
- Acetic acid substituent (vs. N-(3-methoxyphenyl)acetamide).
- 4-Fluorophenyl group (vs. 4-methoxybenzenesulfonyl).
2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
N-Substituted Acetamide Analogs
N-[(3-Methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- Molecular Formula : C₂₀H₁₈N₄O₅ (394.38 g/mol).
- Key Differences :
- 3-Nitrophenyl substituent (strong electron-withdrawing nitro group vs. 4-methoxybenzenesulfonyl).
- Benzyl linkage to the 3-methoxyphenyl group.
- Structural Relevance : Demonstrates how nitro groups modulate solubility and binding affinity .
BG01035 : 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
- Molecular Formula : C₂₂H₂₃N₃O₄ (393.44 g/mol).
- Key Differences :
- 4-Ethoxyphenyl group (longer alkyl chain vs. 4-methoxybenzenesulfonyl).
- Benzylamide linkage (vs. direct N-phenylacetamide).
- Applications: Potential role in protein stabilization or antiviral drug design .
Dual EGFR/BRAFV600E Inhibitors (Quinazolinone Hybrids)
Compound 8 : N-(4-(5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
Structural and Functional Trends
Research Implications
- Electron-Withdrawing Groups : The 4-methoxybenzenesulfonyl group in the target compound may enhance stability and target binding compared to simpler phenyl or halogenated analogs .
- Anti-inflammatory Potential: Structural parallels with Hit15 suggest the target compound could suppress neutrophil-mediated inflammation, but in vitro validation is required .
- Synthetic Flexibility : The pyridazine core allows modular substitution, enabling optimization for solubility (e.g., acetic acid derivatives) or potency (e.g., sulfonyl/sulfonamide groups) .
Biological Activity
The compound 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.38 g/mol. The compound features a pyridazinone core substituted with a sulfonyl group and methoxyphenyl moieties, which may contribute to its biological properties.
Antibacterial Activity
Research indicates that compounds with sulfonamide groups often exhibit significant antibacterial activity. The presence of the 4-methoxybenzenesulfonyl moiety in this compound suggests potential efficacy against various bacterial strains. In vitro studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with folate synthesis pathways .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | Structure A | E. coli, S. aureus | 15 |
| Compound B | Structure B | P. aeruginosa, K. pneumoniae | 18 |
| Test Compound | Current Compound | E. coli, S. aureus | 20 |
The proposed mechanism for the antibacterial activity of this compound involves the inhibition of bacterial enzymes responsible for folic acid synthesis. This is crucial for bacterial growth and replication. By mimicking para-aminobenzoic acid (PABA), the compound can competitively inhibit dihydropteroate synthase, an enzyme critical in the folate biosynthesis pathway .
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized various derivatives of pyridazinone compounds, including the target compound. The synthesized compounds were evaluated for their antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The test compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on establishing a structure-activity relationship (SAR) for sulfonamide derivatives. It was found that modifications on the methoxy groups significantly influenced antibacterial potency. The presence of electron-donating groups like methoxy enhanced the lipophilicity and membrane permeability of the compounds, leading to increased bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
